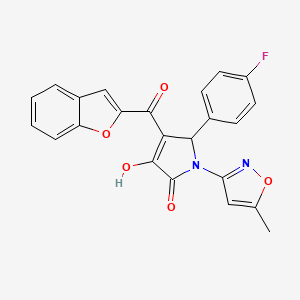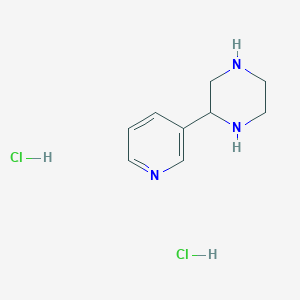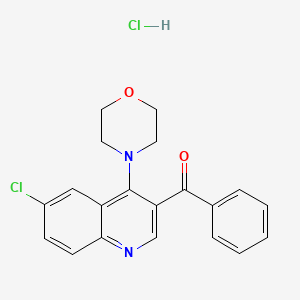![molecular formula C21H24N4O2 B2927409 N-((1-ethylpyrrolidin-2-yl)methyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide CAS No. 2034540-51-5](/img/structure/B2927409.png)
N-((1-ethylpyrrolidin-2-yl)methyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a pyrrolidine ring. Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The synthesis often involves ring construction or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .科学的研究の応用
Angiotensin Converting Enzyme (ACE) Inhibitors
A novel series of 10-substituted 2-hydroxypyrrolobenzodiazepine-5,11-diones has been synthesized and evaluated for their potential as ACE inhibitors. These compounds, designed through a structure-based rational hybridization approach, have shown promising results in inhibiting the ACE enzyme, with minimal toxicity compared to clinical drugs like Lisinopril, Benazepril, and Ramipril. This indicates their potential for treating hypertension and cardiovascular diseases (Dinesh Addla et al., 2013).
Antipsychotic Agents
Research into the synthesis and evaluation of 5-substituted (−)-(S)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,3-dimethoxybenzamides has contributed to the understanding of their antidopaminergic properties. These compounds exhibit potent inhibitory activity against [3H]spiperone binding in rat striatal membranes, highlighting their potential as antipsychotic agents for exploring dopamine D-2 receptors (T. Högberg et al., 1990).
Serotonin-3 (5-HT3) Receptor Antagonists
Studies on N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides led to the discovery of potent serotonin-3 (5-HT3) receptor antagonists. These compounds, specifically designed to explore the influence of the aromatic nucleus on receptor inhibition, have shown superior antagonistic activity to that of ondansetron and granisetron, making them significant for the treatment of disorders associated with the 5-HT3 receptor (H. Harada et al., 1995).
Synthesis and Antimicrobial Activity
The synthesis of novel thiazolidine-2,4-dione carboxamide and amino acid derivatives has been explored for their antimicrobial and antifungal activities. These derivatives have demonstrated weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, with particular compounds showing activity against Gram-positive bacteria (Rakia Abd Alhameed et al., 2019).
PARP Inhibitor for Cancer Treatment
The development of cyclic amine-containing benzimidazole carboxamide PARP inhibitors has led to the identification of compounds with excellent enzyme and cellular potency. One such compound, ABT-888, has demonstrated efficacy in clinical trials, highlighting its potential for cancer treatment through PARP enzyme inhibition (T. Penning et al., 2009).
特性
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-2-25-11-5-6-15(25)13-22-20(26)14-9-10-18-19(12-14)24-21(27)16-7-3-4-8-17(16)23-18/h3-4,7-10,12,15,23H,2,5-6,11,13H2,1H3,(H,22,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKYQLQPNQEJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 3-[[2-(cyanomethylamino)-2-oxoethyl]amino]adamantane-1-carboxylate](/img/structure/B2927326.png)
![5-[1-(2,2-Difluoroethyl)-3-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2927327.png)


![1-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2927336.png)

![4-methyl-2-phenyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiazole-5-carboxamide](/img/structure/B2927339.png)

![3-[2-(phenylamino)-6H-1,3,4-thiadiazin-5-yl]chromen-2-one](/img/structure/B2927341.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2927344.png)


![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}propanamide](/img/structure/B2927348.png)
![4-[(4-Heptylbenzyl)amino]benzenecarboxylic acid](/img/structure/B2927349.png)
